molecular formula C24H29FN2O3S B2408627 1-butyl-7-(diethylamino)-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892785-91-0

1-butyl-7-(diethylamino)-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2408627
CAS RN: 892785-91-0
M. Wt: 444.57
InChI Key: HDLKTDHTRHAHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-7-(diethylamino)-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as BFEQ, is a synthetic compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BFEQ belongs to the quinoline family and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Cytotoxic Activities in Cancer Research

  • A series of isatin derivatives including quinoline compounds similar to the one have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines such as HeLa, SK-BR-3, and MCF-7 cells. Some derivatives exhibited significant in vitro cytotoxic activities, highlighting their potential in cancer research (Reddy et al., 2013).

  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and shown to have a substantial impact on cellular viability against various carcinoma cell lines. This indicates their potential as anticancer agents (Bhatt et al., 2015).

Antibacterial Applications

  • Novel quinolone compounds fused with heterocycles have been designed and synthesized, showing promising antibacterial activity against various bacterial strains. This indicates their potential in developing new antibacterial agents (Desai et al., 2021).

  • Synthesized fluoroquinolones have been evaluated for their antitubercular activity, showing potential as therapeutic agents against tuberculosis (Shindikar & Viswanathan, 2007).

properties

IUPAC Name

1-butyl-7-(diethylamino)-6-fluoro-3-(3-methylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O3S/c1-5-8-12-27-16-23(31(29,30)18-11-9-10-17(4)13-18)24(28)19-14-20(25)22(15-21(19)27)26(6-2)7-3/h9-11,13-16H,5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLKTDHTRHAHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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